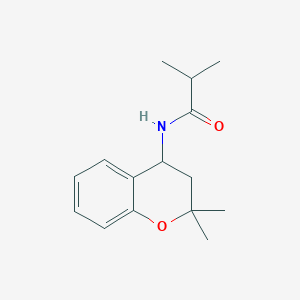![molecular formula C17H26N2OS B5354357 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane](/img/structure/B5354357.png)
1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the diazepane family, which is known for their diverse biological activities.
Scientific Research Applications
1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane has potential applications in various fields of scientific research. It has been studied for its anticonvulsant, anxiolytic, and sedative effects. It has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and anxiety disorders. In addition, it has been studied for its potential as a probe for the investigation of GABA-A receptor function.
Mechanism of Action
The mechanism of action of 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane is not fully understood. However, it is known to interact with the GABA-A receptor, which is a ligand-gated ion channel that is responsible for inhibitory neurotransmission in the brain. It is believed that the compound enhances the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and resulting in its anxiolytic and sedative effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the duration of the chloride ion channel opening in the GABA-A receptor, resulting in increased inhibition of neuronal activity. It has also been shown to increase the affinity of the receptor for GABA, leading to increased inhibitory neurotransmission. In addition, it has been shown to decrease the frequency of spontaneous excitatory postsynaptic currents in neurons, further contributing to its sedative effects.
Advantages and Limitations for Lab Experiments
1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It is relatively easy to synthesize and is available in good yields. It has been extensively studied for its biological activities and has been shown to have potential therapeutic applications. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. In addition, its effects on different GABA-A receptor subtypes are not well understood, which can complicate its use in experiments.
Future Directions
There are several future directions for the study of 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane. One potential avenue of research is the investigation of its effects on different GABA-A receptor subtypes. This could lead to the development of more selective compounds with potential therapeutic applications. Another area of research is the investigation of its potential as a probe for the study of GABA-A receptor function. This could lead to a better understanding of the mechanisms underlying inhibitory neurotransmission in the brain. Finally, further studies are needed to investigate the potential therapeutic applications of this compound for the treatment of neurological disorders such as epilepsy and anxiety disorders.
Synthesis Methods
The synthesis of 1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane involves the reaction of 4-methyl-1,4-diazepane with hexahydrocycloocta[b]thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the product is obtained in good yields. The purity of the product is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-18-9-6-10-19(12-11-18)17(20)16-13-14-7-4-2-3-5-8-15(14)21-16/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGOSGRBQSRNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=C(S2)CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cycloheptyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5354274.png)
![3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-4-ylbenzoic acid](/img/structure/B5354280.png)
![2-(2-furyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5354286.png)
![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-imidazol-2-yl}-1-phenylvinyl benzoate](/img/structure/B5354312.png)
![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5354323.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5354332.png)
![8-(2-methoxy-4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5354335.png)
![2-[4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5354343.png)
![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5354344.png)
![3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5354360.png)

![5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354370.png)
![3-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}propanamide](/img/structure/B5354373.png)
![(1R*,5S*,6r)-3-(2-hydroxy-3,5-dimethylbenzyl)-N-methyl-N-(pyrazin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5354378.png)
